Orthoperiodic acid

Übersicht

Beschreibung

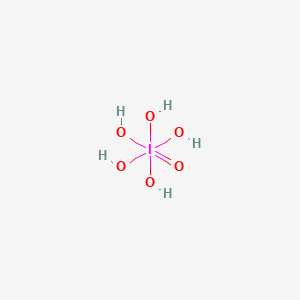

Orthoperiodic acid, with the chemical formula H5IO6, is a powerful oxidizing agent and the highest oxoacid of iodine. It exists in two forms: this compound and metaperiodic acid. This compound is a colorless crystalline solid at room temperature and is highly soluble in water and alcohols .

Wirkmechanismus

Orthoperiodic acid, with the chemical formula H5IO6 , is the highest oxoacid of iodine, in which the iodine exists in oxidation state VII .

Target of Action

This compound primarily targets 1,2-difunctional compounds , most notably, it cleaves vicinal diols into two aldehyde or ketone fragments . This property makes it particularly useful in organic synthesis and analytical chemistry.

Mode of Action

The interaction of this compound with its targets involves oxidative cleavage . When it encounters a vicinal diol, it cleaves the C-C bond, converting the diol into two separate carbonyl compounds . This reaction is particularly useful in determining the structure of carbohydrates, as this compound can be used to open saccharide rings .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of vicinal diols . The cleavage of these diols results in the formation of aldehydes or ketones . This can significantly alter the structure and function of the original molecule, leading to downstream effects that depend on the specific context of the reaction.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that this compound is soluble in water and alcohols , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The cleavage of vicinal diols by this compound results in the formation of two separate carbonyl compounds . This can lead to significant changes in the molecular structure and potentially the function of the original compound. In the context of carbohydrate analysis, this can provide valuable information about the structure of the carbohydrate molecule .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, this compound can be dehydrated to give metaperiodic acid by heating to 100 °C . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) . Therefore, the temperature and other environmental conditions can significantly influence the action and stability of this compound.

Biochemische Analyse

Biochemical Properties

Orthoperiodic acid is a strong oxidizing agent . It has the unique ability to cleave carbon-carbon bonds in specific organic compounds . This property is harnessed in numerous scientific and industrial applications

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its strong oxidizing properties . It can cleave carbon-carbon bonds in specific organic compounds

Temporal Effects in Laboratory Settings

It is known that this compound can be dehydrated to give metaperiodic acid by heating to 100 °C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Orthoperiodic acid can be synthesized by treating a mixture of barium periodate with nitric acid. The reaction is as follows: [ \text{Ba}_3\text{H}_4(\text{IO}_6)_2 + 6 \text{HNO}_3 \rightarrow 3 \text{Ba}(\text{NO}_3)_2 + 2 \text{H}_5\text{IO}_6 ] Upon concentrating the mixture, the less soluble barium nitrate is separated from this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by the oxidation of a solution of sodium iodate under alkaline conditions, either electrochemically on a lead dioxide anode or by treatment with chlorine: [ \text{IO}_3^- + 6 \text{HO}^- - 2 \text{e}^- \rightarrow \text{IO}_5^- + 3 \text{H}_2\text{O} ] [ \text{IO}_3^- + 6 \text{HO}^- + \text{Cl}_2 \rightarrow \text{IO}_5^- + 2 \text{Cl}^- + 3 \text{H}_2\text{O} ] .

Analyse Chemischer Reaktionen

Types of Reactions: Orthoperiodic acid undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound acts as an oxidizing agent in the presence of water and other solvents.

Reduction: It can be reduced by strong reducing agents such as sodium thiosulfate.

Substitution: this compound can undergo substitution reactions with various organic and inorganic compounds.

Major Products:

Oxidation of Vicinal Diols: Produces aldehydes or ketones.

Reduction: Produces iodate and other reduced iodine species.

Wissenschaftliche Forschungsanwendungen

Orthoperiodic acid has diverse applications in scientific research and industry:

Chemistry: Used as a potent oxidizing agent in organic synthesis, particularly in the cleavage of vicinal diols.

Biology: Employed in the Periodic Acid-Schiff (PAS) staining technique to detect polysaccharides, glycoproteins, and glycolipids in tissues.

Medicine: Utilized in histology and pathology for staining purposes.

Vergleich Mit ähnlichen Verbindungen

Orthoperiodic acid is unique due to its high oxidation state and strong oxidizing properties. Similar compounds include:

Metaperiodic Acid (HIO4): Exists in a different structural form and has different reactivity.

Perchloric Acid (HClO4): Another strong oxidizing agent but with chlorine instead of iodine.

Permanganic Acid (HMnO4): Contains manganese and is also a powerful oxidizing agent.

This compound stands out due to its specific applications in organic synthesis and staining techniques, making it a valuable compound in both scientific research and industrial applications.

Biologische Aktivität

Orthoperiodic acid, chemically represented as H₅IO₆, is an inorganic compound belonging to the class of halogen oxides. Despite its significance in various chemical processes, research on its biological activity is limited. This article aims to summarize the available findings on the biological activity of this compound, including its potential health implications and mechanisms of action.

This compound is characterized by its unique structure, which includes five hydroxyl groups attached to a central iodine atom. This configuration contributes to its oxidizing properties and potential reactivity in biological systems. The compound has been detected in trace amounts in milk and dairy products, suggesting a possible dietary source for human exposure .

Antioxidant Properties

This compound exhibits antioxidant activity, which can be crucial in mitigating oxidative stress in biological systems. While specific studies on this compound are scarce, related compounds such as chlorogenic acid have demonstrated mechanisms that could be analogous. These mechanisms include:

- Scavenging Free Radicals : this compound may interact with reactive oxygen species (ROS), reducing oxidative damage.

- Regulation of Antioxidant Enzymes : Similar compounds have been shown to enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) through signaling pathways such as Nrf2/ARE .

Toxicological Profile

Research indicates that this compound and its salts can exhibit toxic effects at certain concentrations. For instance, sodium metaperiodate, a related compound, has shown acute toxicity with median lethal doses (LD50) ranging from 318 mg/kg to 741 mg/kg depending on the sex of the test subjects . Such findings raise concerns about the safety of this compound in dietary or therapeutic contexts.

Case Study: Dietary Exposure

A notable study highlighted the detection of this compound in milk products, suggesting that it could serve as a biomarker for dairy consumption . This finding opens avenues for further research into how dietary intake of this compound may influence health outcomes.

Mechanistic Insights

Research into the mechanisms by which this compound may exert biological effects is limited. However, studies involving related iodinated compounds suggest potential pathways:

- Oxidative Stress Modulation : Iodinated compounds are known to influence cellular oxidative states. For example, periodic acids have been implicated in modulating oxidative stress responses in various cell types.

- Cellular Signaling : There is evidence that halogenated compounds can interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Comparative Analysis of Related Compounds

To better understand the potential biological activities of this compound, a comparison with other iodinated compounds is presented below:

| Compound | Antioxidant Activity | Toxicity Level (LD50) | Mechanisms of Action |

|---|---|---|---|

| This compound | Moderate | Unknown | Potential ROS scavenging |

| Sodium Metaperiodate | Low | 318-741 mg/kg | Induces oxidative stress |

| Periodic Acid | Moderate | 264 mg/kg | Modulates cellular signaling |

Eigenschaften

IUPAC Name |

pentahydroxy(oxo)-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLXDPFBEPBAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5IO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13444-71-8 (HIO4) | |

| Record name | Periodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883144 | |

| Record name | Periodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Solid | |

| Record name | Periodic acid (H5IO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10450-60-9 | |

| Record name | Periodic acid (H5IO6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periodic acid (H5IO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Periodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthoperiodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOPERIODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1D44L87G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Orthoperiodic acid, also known as paraperiodic acid, has the molecular formula H5IO6. Its molecular weight is 227.94 g/mol. Spectroscopically, this compound has been characterized using techniques like nuclear quadrupole resonance (NQR) [, ] and electron spin resonance (ESR) [, ]. For instance, NQR studies on powder samples of H5IO6 have revealed temperature-dependent resonance frequencies and quadrupole coupling constants for 127I, offering insights into its electronic environment and molecular structure [, ].

A: In aqueous solutions, this compound undergoes a series of acid dissociation steps, characterized by its pKa values. Studies have determined the stepwise acid dissociation constants of this compound to be pK1 = 0.98 ± 0.18, pK2 = 7.42 ± 0.03, and pK3 = 10.99 ± 0.02 []. These values indicate that this compound readily loses its first proton in water, while subsequent deprotonations occur under progressively more alkaline conditions. Additionally, research suggests that the frequently proposed dimerization of periodate and the ortho-meta equilibrium are not significant factors in its aqueous chemistry [].

A: this compound is a versatile reagent in organic chemistry, particularly recognized for its role in oxidative cleavage reactions. A prominent example is the Malaprade reaction, where this compound cleaves vicinal diols to generate aldehydes or ketones []. This reaction is particularly useful in carbohydrate chemistry for structural analysis. Moreover, this compound can be used in conjunction with other reagents, such as sodium bromide or sodium iodide, to facilitate the halogenation of aromatic compounds [, ]. These reactions highlight the effectiveness of this compound in introducing valuable functional groups into organic molecules.

A: Certainly. This compound plays a crucial role in the synthesis of 2-[(2-oxoacyl)amino]benzoic acids by oxidizing 3-hydroxyquinoline-2,4(1H,3H)-diones []. This reaction highlights the ability of this compound to facilitate oxidative cleavage, leading to the formation of valuable building blocks in organic synthesis. Additionally, research has demonstrated the use of this compound in the asymmetric reductive amination of α-keto acids using iridium-based hydrogen transfer catalysts []. In this context, this compound enables the efficient synthesis of various unprotected unnatural α-amino acids, demonstrating its utility in accessing important chiral molecules.

A: Yes, this compound finds applications in industrial settings, particularly in the semiconductor industry. For instance, it is utilized in the manufacturing process of magnetoresistive random access memory (MRAM) devices []. In this context, this compound is a key component of compositions designed to remove residue generated during the dry etching of materials like ruthenium, a crucial step in semiconductor fabrication [, ]. This application highlights the effectiveness of this compound in controlled material removal and surface cleaning processes.

A: Yes, computational methods have provided valuable insights into the properties and behavior of this compound. For example, researchers have employed both experimental and theoretical approaches to investigate the nuclear quadrupole resonance of 127I in this compound []. These studies aimed to correlate experimental observations with theoretical calculations, providing a deeper understanding of the electronic structure and bonding characteristics of this compound. Such computational studies contribute to a more comprehensive knowledge base for this compound, enabling more accurate predictions of its reactivity and behavior in various chemical environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.